![molecular formula C17H16Cl2F4O3 B13828649 (1R,3S)-3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic Acid [2,3,5,6-Tetrafluoro-4-(methoxymethyl)phenyl]methyl Ester-d3](/img/structure/B13828649.png)
(1R,3S)-3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic Acid [2,3,5,6-Tetrafluoro-4-(methoxymethyl)phenyl]methyl Ester-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Meperfluthrin-d3 is a stable isotope-labeled compound, specifically a deuterated form of meperfluthrin. It is a synthetic pyrethroid insecticide known for its high efficacy in controlling mosquito populations. The molecular formula of meperfluthrin-d3 is C17H13D3Cl2F4O3, and it has a molecular weight of 418.23 . This compound is primarily used in scientific research to study the behavior and metabolism of pyrethroid insecticides.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of meperfluthrin-d3 involves the reaction of (1R,trans)-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane formyl halide with 2,3,5,6-tetrafluoro-4-methoxymethylbenzyl alcohol in a solvent that facilitates halogen hydride overflow . The reaction is carried out under conditions that allow for the removal of solvents by negative pressure, resulting in the formation of meperfluthrin-d3. The process is designed to be clean and efficient, minimizing the generation of waste products .
Industrial Production Methods
Industrial production of meperfluthrin-d3 follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the reagents and solvents safely and efficiently. The production method emphasizes high product yield, simple process flow, and minimal environmental impact .
化学反应分析
Types of Reactions
Meperfluthrin-d3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens, acids, and bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of products, including halogenated compounds and esters.
科学研究应用
Meperfluthrin-d3 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
作用机制
Meperfluthrin-d3 exerts its effects by targeting the voltage-gated sodium channels in the nerve membranes of insects . This action disrupts the normal function of the sodium channels, leading to rapid knockdown, paralysis, and eventual death of the insect. The compound’s high efficacy is attributed to its ability to alter the gating of these channels, causing prolonged depolarization and preventing the insect from recovering .
相似化合物的比较
Similar Compounds
Transfluthrin: Another pyrethroid insecticide with similar applications and mechanism of action.
Permethrin: Widely used in both agricultural and public health settings for insect control.
Cyfluthrin: Known for its high potency and effectiveness against a broad range of insect pests.
Uniqueness of Meperfluthrin-d3
Meperfluthrin-d3 is unique due to its stable isotope labeling, which makes it particularly valuable in scientific research. This labeling allows for precise tracking and analysis of the compound’s behavior and metabolism in various environments. Additionally, its high efficacy and low toxicity make it a preferred choice for developing safer and more effective insecticides .
属性
分子式 |
C17H16Cl2F4O3 |
|---|---|
分子量 |
418.2 g/mol |
IUPAC 名称 |
[2,3,5,6-tetrafluoro-4-(trideuteriomethoxymethyl)phenyl]methyl (1R,3S)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C17H16Cl2F4O3/c1-17(2)9(4-10(18)19)11(17)16(24)26-6-8-14(22)12(20)7(5-25-3)13(21)15(8)23/h4,9,11H,5-6H2,1-3H3/t9-,11+/m1/s1/i3D3 |
InChI 键 |
MWFQAAWRPDRKDG-CNRQAUTJSA-N |
手性 SMILES |
[2H]C([2H])([2H])OCC1=C(C(=C(C(=C1F)F)COC(=O)[C@@H]2[C@H](C2(C)C)C=C(Cl)Cl)F)F |
规范 SMILES |
CC1(C(C1C(=O)OCC2=C(C(=C(C(=C2F)F)COC)F)F)C=C(Cl)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4,5-dihydroxy-3-methoxy-4-(4-methoxyphenyl)-6-[(E)-2-(2,5,5-trimethyloxan-2-yl)ethenyl]-1,3-dihydroquinolin-2-one](/img/structure/B13828568.png)

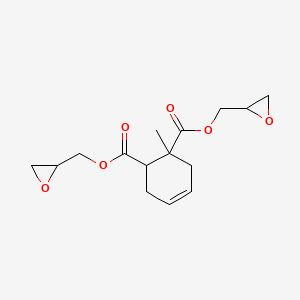
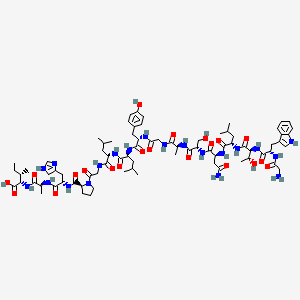
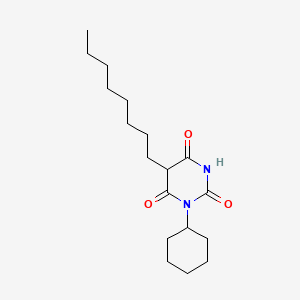
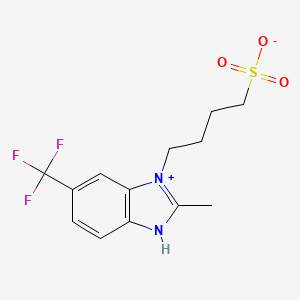
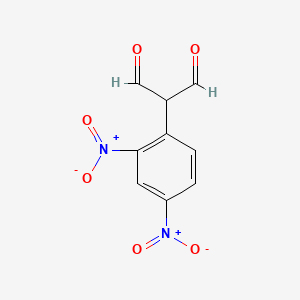
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-4-hydrazino-pyrimidin-2-one](/img/structure/B13828613.png)
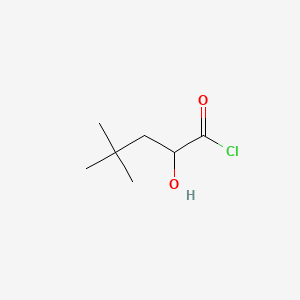
![(3R)-3-[di(cyclobutyl)amino]-8-fluoro-3,4-dihydro-2H-chromene-5-carboxamide;(2R,3R)-2,3-dihydroxybutanedioic acid;hydrate](/img/structure/B13828628.png)
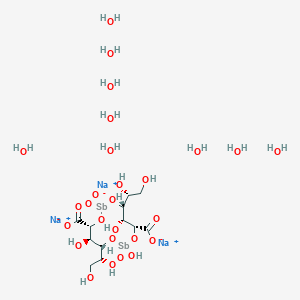
![2-[5-(2,5-Dimethylphenoxy)pentylamino]ethanol](/img/structure/B13828636.png)
![N,N-dimethyl-4-[3-(4-phenylphenyl)sulfonyl-1,3-thiazolidin-2-yl]aniline](/img/structure/B13828637.png)
![2-[2-[2-(4-aminophenyl)-1,3-benzothiazol-6-yl]-1,3-benzothiazol-6-yl]-6-methyl-1,3-benzothiazole-7-sulfonic acid](/img/structure/B13828639.png)
